3-Amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea is a chemical compound with the CAS Registry Number 1182358-62-8. This compound features a unique structure that combines an amino group with a 1,2,4-oxadiazole moiety, which is known for its diverse applications in medicinal chemistry and materials science. The presence of the oxadiazole ring contributes to its potential biological activity and stability.
3-Amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea can be classified as an organic nitrogen-containing heterocyclic compound. Its structural characteristics place it within the category of oxadiazoles, which are recognized for their energetic properties and potential pharmaceutical applications.
The synthesis of 3-Amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea typically involves multi-step reactions starting from readily available precursors. One common method includes the reaction of 5-methyl-1,2,4-oxadiazole with urea derivatives under specific conditions to facilitate the formation of the desired product.
The synthesis may involve:
The molecular structure of 3-Amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea consists of:
The structural formula can be represented as follows:
Key structural data includes:
3-Amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea can participate in several chemical reactions:
These reactions are often facilitated by adjusting pH levels and utilizing catalysts to enhance reaction rates and yields.
Key physical properties include:
Chemical properties include:
Relevant analyses such as thermogravimetric analysis can provide insights into thermal stability and decomposition temperatures .
3-Amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea has several applications in scientific research:
The synthesis of the 1,2,4-oxadiazole ring system foundational to 3-amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea typically employs cyclocondensation between amidoximes and carboxylic acid derivatives. Key methodologies involve activating carboxylic acids with coupling agents like N,N′-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form O-acylisourea intermediates, which undergo intramolecular cyclization upon heating. This approach achieves moderate yields (50-73%) but requires stringent temperature control to suppress symmetrical bis-oxadiazole byproducts [2] [7]. Alternative routes utilize amidoximes reacting with acyl chlorides in anhydrous dichloromethane, followed by base-assisted cyclodehydration—a method compatible with electron-deficient aryl substituents but limited by side reactions with aliphatic acyl chlorides [7].
Recent advances employ in situ activation of carboxylic acids using polymer-supported carbodiimide resins, facilitating both the activation and cyclization steps in a single reactor. This strategy improves atom economy and simplifies purification, particularly for acid-sensitive substrates [7].
Table 1: Cyclocondensation Approaches for 5-Methyl-1,2,4-oxadiazol-3-amine Intermediates
Carboxylate Source | Activation Method | Reaction Conditions | Yield (%) | Limitations |
---|---|---|---|---|
Aryl carboxylic acid | DIC/HOBt | 100°C, DMF, 2-4 h | 58-73% | Bis-oxadiazole formation |
Alkanoyl chloride | None | 0°C → RT, CH₂Cl₂, 24 h | 65-80% | Hydrolysis side reactions |
In situ generated acid | Polymer-supported DIC | Reflux, THF, 12 h | 70-75% | Resin loading capacity |
The urea moiety in 3-amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea is installed through nucleophilic addition-elimination reactions at the 3-amino group of 5-methyl-1,2,4-oxadiazol-3-amine. Isocyanates or carbamoyl chlorides serve as electrophilic urea precursors, with reactivity modulated by electronic effects. Electron-poor aryl isocyanates (e.g., 4-nitrophenyl isocyanate) react spontaneously at 0-25°C in aprotic solvents like acetonitrile, yielding N-aryl ureas (70-89%). Conversely, aliphatic isocyanates require catalysts such as triethylamine or diisopropylethylamine (DIPEA) and elevated temperatures (60-80°C) to achieve comparable yields [1] [4].
Notably, the 1,2,4-oxadiazole ring’s stability permits functionalization under mildly basic conditions without scaffold degradation. N-Alkyl urea derivatives are synthesized via in situ deprotonation of 5-methyl-1,2,4-oxadiazol-3-amine using lithium hydride (LiH) in DMF, followed by addition of alkyl carbamoyl chlorides. This method affords C-linked urea prodrugs with enhanced lipophilicity [5] [7].
Table 2: Urea Formation Strategies on 5-Methyl-1,2,4-oxadiazol-3-amine
Urea Precursor | Conditions | Catalyst/Base | Yield Range | Applications |
---|---|---|---|---|
Aryl isocyanates | 0-25°C, ACN | None | 70-89% | Diuretic analogues [4] |
Alkyl isocyanates | 60°C, toluene | Et₃N | 65-75% | Lipophilic prodrugs |
Carbamoyl chlorides | RT, DMF | LiH | 60-78% | Urease inhibitors [7] |
Microwave irradiation significantly enhances the efficiency of both oxadiazole formation and urea functionalization. Cyclocondensation of amidoximes with carboxylic acids under microwave irradiation (150-180°C, sealed vessel) reduces reaction times from 48 hours to 15-40 minutes while improving yields by 15-25%. This technique suppresses competing hydrolysis and dimerization pathways through rapid, uniform heating [2] [8]. Solvent-free approaches employ mechanochemical grinding of 5-methyl-1,2,4-oxadiazol-3-amine with N,N′-carbonyldiimidazole (CDI), generating the symmetrical urea in near-quantitative yield after 10 minutes. Subsequent cleavage with amines provides unsymmetrical derivatives like 3-amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea with minimal purification [4].
Critical parameters for microwave optimization include:
Table 3: Conventional vs. Microwave-Assisted Synthesis
Reaction Step | Conventional Conditions | Microwave Conditions | Yield Improvement |
---|---|---|---|
Oxadiazole formation | 48 h, 100°C, DMF | 40 min, 150°C, DMF | 46% → 79% [2] |
Urea coupling | 12 h, 80°C, toluene | 20 min, 150°C, solvent-free | 68% → 92% [8] |
Deprotection | 6M H₂SO₄, 16 h, 80°C | 2M HCl, 30 min, 100°C | 75% → 88% [4] |
Regioselective functionalization of the 5-methyl group enables targeted diversification while preserving the urea pharmacophore. Bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) generates 3-(bromomethyl)-5-substituted-1,2,4-oxadiazoles, which undergo nucleophilic displacement with amines, thiols, or azides. This strategy yields analogues like 3-amino-1-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)urea—precursors for cationic polymers with enhanced aqueous solubility [6] [8].
Oxidative transformations are equally viable: Potassium persulfate-mediated oxidation converts the methyl group to carboxylic acid, enabling peptide conjugation or salt formation. Computational studies (DFT) confirm the 5-methyl group’s enhanced reactivity toward electrophiles due to hyperconjugation with the oxadiazole ring, with Hammett constants (σₘ) correlating with substitution yields [6].
Table 4: Regioselective Derivatives of 5-Methyl-1,2,4-oxadiazol-3-yl Scaffolds
Modification | Reagents/Conditions | Product Class | Biological Relevance |
---|---|---|---|
Bromination | NBS, AIBN, CCl₄, reflux | 3-(Bromomethyl) derivatives | Energetic material precursors [6] |
Amination | Benzylamine, K₂CO₃, DMF | 3-(Aminomethyl) analogues | Urease inhibitors [7] |
Oxidation | K₂S₂O₈, AgNO₃, H₂O, 80°C | Carboxylic acids | Salt formation for crystallography |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: